molecular formula C17H17K2N3O8S2 B124164 Lucifer Yellow Cadaverine CAS No. 149733-79-9

Lucifer Yellow Cadaverine

Cat. No.: B124164
CAS No.: 149733-79-9
M. Wt: 533.7 g/mol
InChI Key: BCNIPDJYRQVEOI-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lucifer Yellow Cadaverine involves several steps:

    Reaction of p-nitrotoluene with sulfite salts: to produce p-nitrophenylsulfonamide.

    Oxidation of p-nitrophenylsulfonamide with thallium formate: to yield 6,8-dithiophenyl-2,4-dinitropyrido[4,5]imidazole.

    Reaction of 6,8-dithiophenyl-2,4-dinitropyrido[4,5]imidazole with dipotassium carbonate: to form the final product.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained as a powder and is stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

Lucifer Yellow Cadaverine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Lucifer Yellow Cadaverine is extensively used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects through its strong fluorescent properties. It is retained within cells, allowing researchers to visualize cellular structures and functions. The molecular targets include cellular components that interact with the dye, enabling detailed studies of cellular morphology and connectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lucifer Yellow Cadaverine is unique due to its exceptional retention within cells and its bright yellow fluorescence. These properties make it particularly useful for long-term studies of cellular structures and functions .

Properties

IUPAC Name

dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNIPDJYRQVEOI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17K2N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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